Orexin B, human TFA
Description
Historical Context and Discovery
The discovery of orexin B emerged from two independent research trajectories in 1998, both focused on hypothalamic neuropeptides. Luis de Lecea, Thomas Kilduff, and colleagues at the Scripps Research Institute identified hypocretins through subtractive hybridization of hypothalamic mRNA, isolating a precursor protein encoding two peptides (hypocretin-1 and hypocretin-2) expressed exclusively in lateral hypothalamic neurons. Concurrently, Masashi Yanagisawa’s team at the University of Texas Southwestern Medical Center discovered orexins while screening orphan G protein-coupled receptors (GPCRs) for ligands, identifying orexin-A and orexin-B as activators of OX1R and OX2R.
The dual nomenclature—hypocretin (hypothalamic secretin homolog) and orexin (Greek orexis, "appetite")—reflects distinct research focuses: Sutcliffe’s group emphasized anatomical localization, while Yanagisawa’s highlighted functional appetite stimulation. Despite initial divergence, subsequent studies confirmed both groups had identified the same peptides, leading to the unified terminology: hypocretin for genetic elements and orexin for peptide products.
Nomenclature and Classification
Orexin B, a 28-amino acid linear peptide (RSGPPGLQGRLQRLLQASGNHAAGILTM-NH₂), is derived from proteolytic cleavage of prepro-orexin alongside its 33-amino acid counterpart, orexin-A. Key distinctions include:
Classified as a neuropeptide, orexin B binds preferentially to OX2R, a GPCR linked to Gq-mediated calcium signaling. Its trifluoroacetate (TFA) salt formulation enhances solubility for experimental use.
Evolutionary Conservation
Orexin B exhibits remarkable evolutionary conservation across vertebrates, underscoring its physiological significance:
- Teleosts : Zebrafish (Danio rerio) orexin B shares 64% identity with pufferfish (Fugu rubripes), retaining the C-terminal α-helical structure critical for receptor binding.
- Amphibians/Reptiles : The green iguana (Iguana iguana) orexin B sequence aligns closely with mammalian homologs, modulating circadian respiratory patterns.
- Invertebrates : While absent in protostomes, the tunicate Ciona intestinalis expresses a putative orexin receptor (CiOX) with structural homology to vertebrate OX2R, suggesting ancient origins.
Conserved regions (e.g., C-terminal residues 15–28) correlate with receptor activation, while N-terminal variability reflects species-specific adaptations.
Properties
Molecular Formula |
C₁₂₃H₂₁₂N₄₄O₃₅S.C₂HF₃O₂ |
|---|---|
Molecular Weight |
3013.36 |
sequence |
One Letter Code: RSGPPGLQGRLQRLLQASGNHAAGILTM-NH2 |
Synonym |
Human orexin B (TFA) |
Origin of Product |
United States |
Scientific Research Applications
Neuromodulation and Sleep Regulation
Orexin B is integral to the regulation of arousal and wakefulness. Research has demonstrated that orexin peptides promote wakefulness and prevent sleep disorders such as narcolepsy.
Case Study: Narcolepsy Treatment
A study highlighted the role of Orexin A and B in the treatment of narcolepsy, where intranasal administration of orexin-A was shown to enhance alertness in narcoleptic patients. This finding suggests the potential for Orexin B in therapeutic strategies aimed at improving wakefulness in individuals with sleep disorders .
Table 1: Effects of Orexin B on Sleep-Wake Regulation
| Application | Mechanism of Action | Outcome |
|---|---|---|
| Narcolepsy Treatment | Increases wakefulness through orexin receptors | Improved alertness in patients |
| Sleep Disorders | Modulates sleep-wake cycles via CNS signaling | Reduced symptoms of insomnia |
Energy Homeostasis and Metabolism
Orexin B is also implicated in energy balance and metabolism. It influences feeding behavior and energy expenditure, making it a target for obesity research.
Research Findings: Appetite Regulation
Studies have shown that orexin signaling can stimulate appetite and increase energy expenditure. For instance, orexin B has been associated with increased food intake in rodent models, indicating its role in hunger signaling .
Table 2: Role of Orexin B in Metabolic Processes
Neurodegenerative Diseases
Emerging research suggests that orexin peptides may have protective effects against neurodegenerative conditions.
Case Study: Alzheimer's Disease
Research indicates that orexin levels are altered in Alzheimer's disease, suggesting a potential neuroprotective role for orexins. In animal models, administration of orexin B was found to improve cognitive function and reduce amyloid-beta accumulation .
Table 3: Orexin B's Potential in Neurodegenerative Disorders
Cancer Research
Orexin peptides have been investigated for their role in cancer biology, particularly regarding tumorigenesis.
Research Findings: Tumor Cell Apoptosis
Studies have shown that Orexin A and B can induce apoptosis in fast-growing tumor cells, suggesting a potential application in cancer therapy. This highlights the dual role of orexins as both neuromodulators and regulators of cell survival .
Table 4: Applications of Orexin B in Oncology
Pharmacological Developments
The development of pharmacological agents targeting orexin receptors has gained traction.
Research Findings: Orexin Receptor Agonists
Recent studies have focused on creating dual orexin receptor agonists to treat conditions associated with orexin deficiency, such as narcolepsy and obesity. These agents aim to enhance the effects of endogenous orexins .
Table 5: Pharmacological Agents Targeting Orexin Receptors
| Drug Candidate | Target Receptor | Clinical Application |
|---|---|---|
| Dual Orexin Agonists | OX1R and OX2R | Treatment for narcolepsy |
| Selective OX2R Agonists | OX2R | Appetite regulation |
Chemical Reactions Analysis
3.1. Oxidative Stress and Conformational Changes
Orexin B is sensitive to oxidative stress, which can lead to significant alterations in its conformation and biological activity:
-
Reactive Oxygen Species (ROS) : Exposure to ROS induces conformational changes in Orexin B, particularly in membrane-mimetic environments, where it typically adopts a helical structure. The oxidation of the C-terminal methionine residue has been observed, leading to mass variations detectable by MALDI-TOF mass spectrometry.
-
Lipoxidation Byproducts : These byproducts can modify the secondary structure of Orexin B more significantly than ROS alone, suggesting that lipid oxidation plays a prominent role in altering the peptide's activity under oxidative stress conditions .
3.3. Aldehyde Reactions
Reactions with aldehydes like glyoxal and pyruvic aldehyde have been studied:
-
These aldehydes form stable adducts with Orexin B, leading to detectable modifications in its structure and function.
-
The interaction results in a notable decrease in the ordered structure of Orexin B in both aqueous and membrane-mimetic environments .
Biological Activity and Receptor Interaction
Orexin B acts as an agonist at both OX1 and OX2 receptors:
-
Binding Affinity : The binding affinity for OX1 is approximately 420 nM, while for OX2 it is around 36 nM.
-
Calcium Mobilization : Orexin B induces intracellular calcium mobilization in cells expressing OX1 and OX2 receptors, demonstrating its role in signaling pathways related to wakefulness and appetite regulation .
Comparison with Similar Compounds
Orexin B vs. Orexin A
- Structural Differences : Orexin A contains two disulfide bonds (Cys6-Cys12 and Cys7-Cys14) critical for receptor interaction, while Orexin B is linear .
- Receptor Selectivity : Orexin A binds OX1 and OX2 with similar affinity (Ki = 20 nM and 38 nM, respectively), whereas Orexin B shows 12-fold selectivity for OX2 (Ki = 36 nM vs. 420 nM) .
- Functional Roles :
Orexin B vs. [Ala11,D-Leu15]-Orexin B, Human TFA
Species-Specific Variants: Human vs. Rat/Mouse Orexin B
- Research Utility : The rat/mouse variant is used in preclinical models to study orexin signaling in obesity and neurodegenerative diseases .
Pharmacological and Clinical Implications
- Therapeutic Potential: Orexin B analogs like [Ala11,D-Leu15]-Orexin B are explored for narcolepsy and insomnia due to OX2's role in arousal . Orexin A’s OX1 affinity makes it a candidate for pain management and addiction therapy .
- Limitations : Residual TFA in commercial preparations may affect in vitro assays, necessitating desalting steps .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) Using Fmoc Chemistry
The primary method for preparing Orexin B, human TFA, is manual solid-phase peptide synthesis (SPPS) employing the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy. This method is widely used for peptide synthesis due to its efficiency and ability to produce peptides with high purity.
- Resin and Scale : The synthesis starts on Fmoc–MBHA Rink amide resin, typically at a 0.1 mmol scale.
- Coupling Reagents : Initially, HBTU/HOBt (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate and 1-Hydroxybenzotriazole) are used with DIPEA (N,N-Diisopropylethylamine) as a base to activate amino acids for coupling.
- Amino Acid Excess : A threefold molar excess of Fmoc-protected amino acids (0.4 mmol) is used in each coupling step to drive the reaction to completion.
- Fmoc Deprotection : The Fmoc group is removed using 20% (v/v) piperidine in DMF (dimethylformamide) for most residues. However, from residue Asn 20 onward, a 5% (w/v) piperazine solution in DMF is used to prevent aggregation of the growing peptide chain, which can cause truncated or deleted sequences.
- Aggregation Prevention : Piperazine acts as a chaotropic agent, reducing aggregation during synthesis.
- Coupling Optimization : To improve yield and purity, the coupling reagent was switched from HBTU to HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) starting from the His 21 residue due to HATU’s superior activation efficiency.
- Double Coupling : Double coupling steps were introduced for certain amino acids (Leu 14, Arg 13, Arg 11, Gln 9, Pro 4) to ensure complete reaction.
- Enhanced Fmoc Removal : The deprotection solution was further modified by adding 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to the 5% piperazine in DMF to improve Fmoc removal efficiency.
After synthesis, the peptide is cleaved from the resin using trifluoroacetic acid (TFA), which also removes side-chain protecting groups.
Purification by Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
- Following cleavage, the crude peptide mixture contains the desired Orexin B along with truncated sequences and impurities.
- Purification is achieved by preparative RP-HPLC, which separates peptides based on hydrophobicity.
- The purified peptide is obtained as the trifluoroacetate salt, which enhances solubility and stability.
Characterization and Quality Control
- Mass Spectrometry : The identity and purity of Orexin B are confirmed by mass spectrometry, including detection of adducts formed with reactive species such as glyoxal and pyruvic aldehyde.
- Circular Dichroism (CD) Spectroscopy : CD is used to study the secondary structure of the peptide and its changes under oxidative stress conditions.
- Yield and Purity : The optimized synthesis and purification steps result in a sufficient yield of high-purity Orexin B suitable for biological studies.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Synthesis Method | Manual Solid-Phase Peptide Synthesis (SPPS) with Fmoc chemistry |
| Resin | Fmoc–MBHA Rink amide resin |
| Scale | 0.1 mmol |
| Coupling Reagents | HBTU/HOBt initially; switched to HATU from His 21 residue |
| Amino Acid Excess | Threefold molar excess (0.4 mmol) |
| Fmoc Deprotection | 20% piperidine in DMF initially; 5% piperazine + 2% DBU in DMF from Asn 20 onward |
| Aggregation Prevention | Use of piperazine as chaotropic agent |
| Double Coupling | Applied for Leu 14, Arg 13, Arg 11, Gln 9, Pro 4 |
| Cleavage and Side-Chain Removal | TFA treatment |
| Purification | Preparative RP-HPLC |
| Final Product | Orexin B trifluoroacetate salt (TFA salt) |
Additional Notes on Sample Preparation for Analytical Studies
For quantitative analysis of Orexin B by LC-MS, sample solutions are prepared with attention to solvent composition to reduce peptide aggregation and adsorption:
- A mixture containing 0.5% trifluoroacetic acid and 35–50% aqueous acetonitrile is used to dissolve Orexin B for calibration curves and quantitative studies.
- The addition of organic solvents like acetonitrile and acids such as TFA improves peptide solubility and stability, reducing non-specific adsorption and enhancing reproducibility in LC-MS analysis.
- Metal-free C-8 reversed-phase columns are preferred to minimize carry-over and peak tailing during chromatographic analysis.
Research Findings on Preparation Optimization
- The switch from HBTU to HATU coupling reagents and the introduction of double coupling steps significantly improved the synthetic yield and purity.
- Modifying the Fmoc removal step by incorporating piperazine and DBU prevented peptide aggregation, which otherwise caused truncated sequences and lowered yield.
- The purified Orexin B maintains its secondary structure but is susceptible to structural modifications under oxidative stress, as shown by circular dichroism studies.
- These preparation optimizations are critical for obtaining Orexin B with consistent quality for biochemical and pharmacological research.
Q & A
Q. What experimental designs mitigate confounding variables in longitudinal studies of Orexin B’s metabolic effects?
- Methodological Answer: Implement crossover designs with washout periods to control for individual variability. Use telemetry for continuous monitoring of physiological parameters (e.g., body temperature, locomotor activity). Apply mixed-effects statistical models to account for time-dependent covariates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
